

Application Notes and Protocols for 1-Methylquinolinium Iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methylquinolinium iodide*

Cat. No.: B1211908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

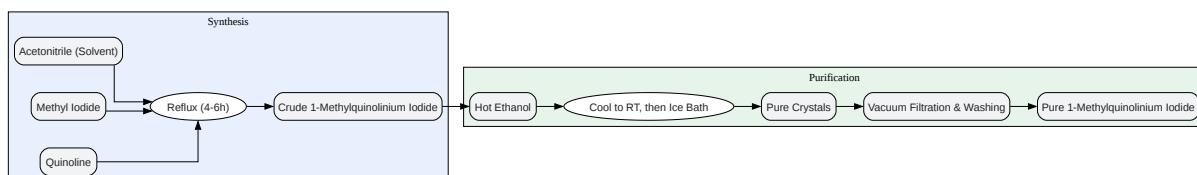
1-Methylquinolinium iodide is a quaternary ammonium salt belonging to the quinolinium class of heterocyclic compounds. The quaternization of the nitrogen atom in the quinoline ring system with a methyl group results in a permanent positive charge, which significantly alters the molecule's electronic and physicochemical properties compared to its parent quinoline. This modification enhances its water solubility and introduces a range of interesting applications, particularly in the fields of fluorescence imaging and organic synthesis.[1][2]

The planar, aromatic structure of the quinolinium core, combined with its cationic nature, makes it a valuable scaffold in various scientific domains. Its derivatives have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-HIV properties.[3] In the context of materials science, quinolinium salts are explored for their potential in organic electronics.[2] This guide provides detailed experimental procedures for the synthesis, purification, characterization, and application of **1-methylquinolinium iodide**, with a focus on its utility as a fluorescent probe.

Synthesis and Purification of 1-Methylquinolinium Iodide

The synthesis of **1-methylquinolinium iodide** is a classic example of a Menshutkin reaction, which involves the alkylation of a tertiary amine (quinoline) with an alkyl halide (methyl iodide). This SN₂ reaction is generally straightforward and high-yielding.

Rationale for Experimental Choices


- Solvent: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the SN₂ reaction without interfering with the nucleophilic attack of the quinoline nitrogen. It also has a suitable boiling point for conducting the reaction under reflux.
- Excess Methyl Iodide: A slight excess of methyl iodide is used to ensure the complete conversion of the quinoline to the desired product.
- Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Purification by Recrystallization: Recrystallization is an effective method for purifying solid organic compounds.^[4] Ethanol is a suitable solvent for this purpose as **1-methylquinolinium iodide** is highly soluble in hot ethanol but less soluble at room temperature, allowing for the formation of pure crystals upon cooling.^[5]

Experimental Protocol: Synthesis

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve quinoline (1.0 eq.) in acetonitrile (20 mL).
- Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.2 eq.) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

Experimental Protocol: Purification

- Dissolution: Transfer the crude **1-methylquinolinium iodide** to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.[6]
- Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath for about 30 minutes to an hour to induce further crystallization.[4]
- Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
- Drying: Dry the crystals under vacuum to obtain pure **1-methylquinolinium iodide** as a yellow to brownish solid.

[Click to download full resolution via product page](#)

*Workflow for the synthesis and purification of **1-methylquinolinium iodide**.*

Characterization

A comprehensive characterization of the synthesized **1-methylquinolinium iodide** is crucial to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for structural elucidation.[7][8] The quaternization of the nitrogen leads to a significant downfield shift of the protons on the quinoline ring, particularly those closest to the nitrogen atom, due to the increased positive charge.

- ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons and a series of doublets and triplets in the aromatic region for the quinoline ring protons. A reference spectrum for **1-methylquinolinium iodide** is available in the ChemicalBook database.[9]
- ¹³C NMR: The spectrum will show a signal for the N-methyl carbon and distinct signals for the carbons of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **1-methylquinolinium iodide**, the expected mass spectrum would show a peak for the intact cation (1-methylquinolinium) and potentially fragment ions corresponding to the loss of the methyl group or other parts of the quinoline ring. The molecular weight of the cation is approximately 144.08 g/mol .

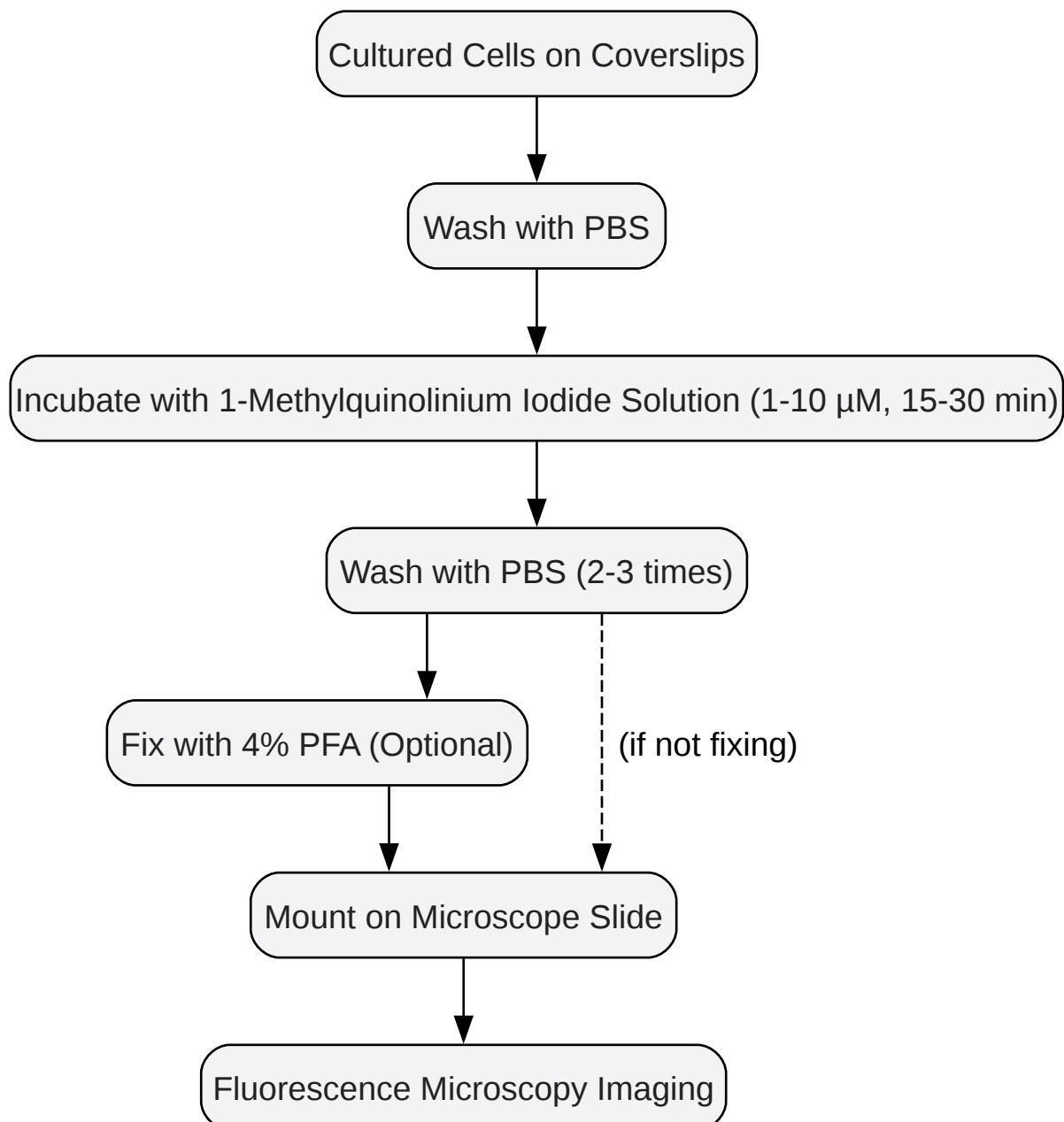
Photophysical Properties

1-Methylquinolinium iodide exhibits interesting photophysical properties, making it useful as a fluorescent probe.[2]

- UV-Visible Absorption Spectroscopy: The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region, corresponding to $\pi-\pi^*$ transitions within the quinoline ring system.[10][11]
- Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, **1-methylquinolinium iodide** is expected to exhibit fluorescence emission. The emission wavelength and quantum yield can be influenced by the solvent polarity.

Applications

The primary application of **1-methylquinolinium iodide** explored in this guide is its use as a fluorescent probe for cellular imaging.


Rationale for Application as a Fluorescent Probe

The cationic nature of **1-methylquinolinium iodide** facilitates its accumulation in the negatively charged mitochondrial matrix of living cells. This property, combined with its intrinsic fluorescence, makes it a potential candidate for mitochondrial staining.[\[2\]](#)

Experimental Protocol: Fluorescent Staining of Cultured Cells

This protocol is adapted from general procedures for staining cells with fluorescent probes.

- Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture until they reach the desired confluence.
- Preparation of Staining Solution: Prepare a stock solution of **1-methylquinolinium iodide** in sterile phosphate-buffered saline (PBS) or cell culture medium. A typical starting concentration is 1-10 μ M.
- Cell Staining: Remove the culture medium from the wells and wash the cells once with PBS. Add the staining solution to the wells and incubate for 15-30 minutes at 37°C, protected from light.
- Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess probe.
- Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
- Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of **1-methylquinolinium iodide**.

[Click to download full resolution via product page](#)

Workflow for fluorescent staining of cultured cells.

Safety and Handling

1-Methylquinolinium iodide and its precursors should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[12][13]
- Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile reagents like methyl iodide.[14]
- In case of contact:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]
 - Skin: Wash off with soap and plenty of water.[13]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[15]
- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. [15] Keep the container tightly closed.

Data Summary

Property	Value	Reference
IUPAC Name	1-Methylquinolinium iodide	[16]
CAS Number	3947-76-0	[16]
Molecular Formula	C10H10IN	[17]
Molecular Weight	271.10 g/mol	[17]
Appearance	Yellow to brownish solid	[18]
Solubility	Soluble in water and polar organic solvents like ethanol and acetonitrile.	[2]
Storage	Store at room temperature, protected from light and moisture.	[18]

References

- Das, S. (2022). Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. *SynOpen*, 6(2), 86-109.
- Utreja, D., Sharma, S., Goyal, A., Kaur, K., & Kaushal, S. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. *Current Organic Chemistry*, 23(21), 2271-2294.
- Bentham Science Publishers. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. *Current Organic Chemistry*, 23(21), 2271-2294.
- Das, S. (2022). Recent applications of quinolinium salts in the synthesis of annulated heterocycles. Semantic Scholar.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- figshare. (2011). UV-visible absorption spectra (Ab) and fluorescence emission spectra (Em) of and.
- SpectraBase. (n.d.). 1-Methylquinolinium-iodide.
- Xi'an Lyphar Biotech Co., Ltd. (2025). Production Process of 5-Amino-1MQ Iodide.
- MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.
- CORE. (2018). 1H and 13C NMR Assignments for (N-methyl)- (-)-(α).
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.

- SpectraBase. (n.d.). 2-Iodo-1-methylquinolinium iodide - Optional[MS (GC)] - Spectrum.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Canadian Science Publishing. (n.d.). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethyl-1,4-dihydroquinolinium Cations.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Balci, M. (2005). Basic ^1H - and ^{13}C -NMR Spectroscopy. Elsevier.
- ResearchGate. (n.d.). UV absorption spectra in H_2O of N-methyl quinolinium substituted iodides.
- ResearchGate. (n.d.). Ultraviolet absorption spectra of 1-ethyl-2-methyl quinolinium iodide.
- Organic Syntheses. (n.d.). methyl iodide.
- ResearchGate. (n.d.). (a) UV-vis absorption spectra of 1–10; (b) emission spectra of 1–10;....
- ResearchGate. (2025). ^1H and ^{13}C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- ResearchGate. (2025). The structure of N-methylpyridinium iodide.
- Natural Micron Pharm Tech. (n.d.). 5-Amino-1-Methylquinolinium Iodide (NNMTi) .
- ResearchGate. (2025). Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis.
- PubChem. (n.d.). 1-Methylquinolinium.
- PubChem. (n.d.). N-Methylisoquinolinium iodide.
- Organic Syntheses. (n.d.). methylene iodide.
- PubChem. (n.d.). N-Methyl-2-iodoquinolinium iodide.
- Juniper Publishers. (2025). Use of Methyl iodide in o-Methylation of organic compounds.
- Royal Society of Chemistry. (n.d.). Revisiting applications of molecular iodine in organic synthesis.
- National Institutes of Health. (n.d.). Recent Advances in Iodine-Mediated Radical Reactions.
- University of California, Berkeley. (n.d.). Absorption and Fluorescence of Molecular Iodine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Amino-1-methylquinolinium Iodide 5-amino-1MQ Supplier Manufacturer - Naturallifeworth [naturallifeworth.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Home Page [chem.ualberta.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 1-METHYLQUINOLINIUM IODIDE(3947-76-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.tocris.com [documents.tocris.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
- 16. 1-Methylquinolinium | C10H10N+ | CID 19849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. 5-Amino-1-Methylquinolinium Iodide - Natural Micron Pharm Tech [nmpharmtech.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 1-Methylquinolinium Iodide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211908#1-methylquinolinium-iodide-experimental-procedures\]](https://www.benchchem.com/product/b1211908#1-methylquinolinium-iodide-experimental-procedures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com